molecular formula C14H21NO2 B4495476 2-[2-(propan-2-yl)phenoxy]-N-propylacetamide

2-[2-(propan-2-yl)phenoxy]-N-propylacetamide

Cat. No.: B4495476
M. Wt: 235.32 g/mol
InChI Key: PIFHNWVRZCHQBJ-UHFFFAOYSA-N
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Description

2-[2-(propan-2-yl)phenoxy]-N-propylacetamide is an organic compound with a complex structure that includes a phenoxy group, an isopropyl group, and a propylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(propan-2-yl)phenoxy]-N-propylacetamide typically involves the reaction of 2-(propan-2-yl)phenol with propylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like lutidine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(propan-2-yl)phenoxy]-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(propan-2-yl)phenoxy]-N-propylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yl)phenoxy]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(propan-2-yl)phenoxy]benzoic acid
  • 2-[2-(propan-2-yl)phenoxy]benzonitrile

Comparison

Compared to its similar compounds, 2-[2-(propan-2-yl)phenoxy]-N-propylacetamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity. The presence of the amide group can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-9-15-14(16)10-17-13-8-6-5-7-12(13)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFHNWVRZCHQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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